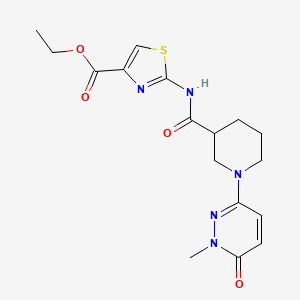
Ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C17H21N5O4S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamido)thiazole-4-carboxylate is a complex heterocyclic compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring fused with a piperidine and pyridazinone moiety, contributing to its biological activity. Its molecular formula is C15H19N5O3S with a molecular weight of approximately 351.41 g/mol. The structure facilitates interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Recent studies have shown that compounds containing thiazole and pyridazinone derivatives possess significant antimicrobial properties. For instance, thiazole derivatives have demonstrated effective inhibition against various bacteria and fungi, with some exhibiting IC50 values in the low micromolar range against pathogens like E. coli and S. aureus . The presence of electron-donating groups in the thiazole structure enhances these activities by improving lipophilicity and facilitating membrane penetration.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 15 |
| Ethyl Thiazole Derivative | E. coli | 18 |
Anticancer Properties
The anticancer potential of this compound has been highlighted in various studies. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of key survival signals .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study, the compound was tested against several cancer cell lines including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that the compound exhibited significant cytotoxic effects with IC50 values as low as 10 µM for HT-29 cells.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, it has shown promising results as a phosphodiesterase inhibitor, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| PDE4 | Competitive | 140 |
| Topoisomerase IV | Non-competitive | 33 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- DNA Interaction : The thiazole moiety may intercalate into DNA, disrupting replication in cancer cells.
- Enzyme Binding : The compound's structure allows it to bind effectively to enzymes such as phosphodiesterases and topoisomerases, inhibiting their activity.
- Apoptotic Pathway Modulation : It influences the expression of apoptotic factors leading to programmed cell death in malignant cells.
Propriétés
IUPAC Name |
ethyl 2-[[1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-3-26-16(25)12-10-27-17(18-12)19-15(24)11-5-4-8-22(9-11)13-6-7-14(23)21(2)20-13/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLHYKQBVWFHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













